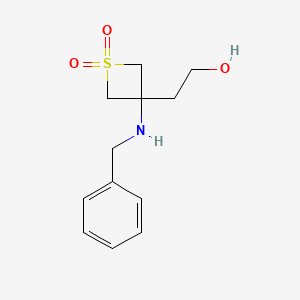

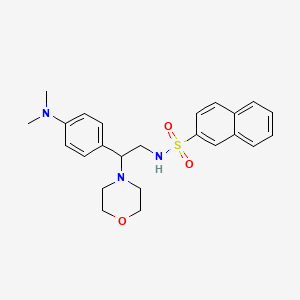

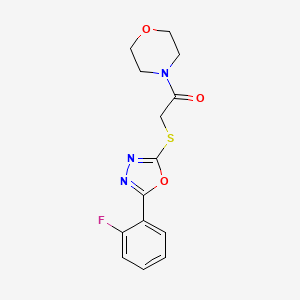

3-(苄氨基)-3-(2-羟乙基)噻烷 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(Benzylamino)-3-(2-hydroxyethyl)thietane 1,1-dioxide" is not directly mentioned in the provided papers. However, the papers discuss various related sulfur-containing heterocyclic compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These compounds share structural similarities with the thietane dioxide scaffold, which is a part of the compound .

Synthesis Analysis

The synthesis of related compounds involves several strategies, such as the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide to incorporate the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold . Another approach includes synthetic transformations via the Knovenagel, Gewald, and Vilsmeier–Haack reactions to produce a range of dyes from benzo[b]thiophene-3(2H)-one-1,1-dioxide . Additionally, asymmetric hydroarylation and hydroalkenylation of benzo[b]thiophene 1,1-dioxides with organoboranes have been developed, yielding dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivities .

Molecular Structure Analysis

Structural analysis of related compounds, such as 3-benzylamino-1,2-benzisothiazole 1,1-dioxide, has been conducted using X-ray diffraction methods. This analysis reveals bond lengths and angles that are indicative of the compound's reactivity, such as the C–N bond lengths and the central C–N–C bond angle being close to 120° .

Chemical Reactions Analysis

The reactivity of these sulfur-containing heterocycles is diverse. For instance, 2,3-Dihydro-3-oxo-benzo[b]thiophen-1,1-dioxide reacts with various reagents to yield different derivatives, demonstrating the carbonyl activity of the compound . The synthesis of novel biologically active compounds, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, involves ultrasonic mediated N-alkylation and ring expansion, followed by reaction with benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often studied in the context of their potential applications. For example, the coloristic and dyeing properties of styryl disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide on polyester were investigated . The antibacterial and DPPH radical scavenging activities of the synthesized 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were also evaluated .

科学研究应用

合成和反应性

3-(苄氨基)-3-(2-羟乙基)噻烷 1,1-二氧化物的衍生物的研究探索了此类化合物的合成和反应性。例如,已经研究了 2-(α-卤代烷基)噻环烷与亲核试剂的反应,突出了通过在碱存在下用 2-氯甲基噻环烷烷基化伯磺酰胺和仲磺酰胺来合成 N-(噻环-2-基甲基)-和/或 N-(噻烷-3-基)磺酰胺的潜力,包括噻烷 1-氧化物和噻烷 1,1-二氧化物衍生物。该过程根据所使用的溶剂具有选择性,水和乙醇有利于不同的反应途径 (Sokolov 等人,2005)。

分子结构分析

研究还包括分子结构分析,如通过 3-(N-苄氨基)-4,5-二氢-1,2,5-噻二唑 1,1-二氧化物的合成和 X 射线晶体结构研究所示。此类研究有助于了解这些杂环的空间排列和性质,为进一步探索它们的化学行为和应用奠定了基础 (C.‐H. Lee 等人,1997)。

化学转化和应用

此外,研究深入探究了噻烷 1,1-二氧化物的化学转化和应用。例如,3,5-二溴-1-(1,1-二氧代噻烷基-3)-1,2,4-三唑的合成已被引入作为制备 3-取代噻烷 1,1-二氧化物的新试剂。这一进展为合成 3-烷氧基和 3-芳氧基噻烷 1,1-二氧化物开辟了途径,这些化合物在各种化学合成以及材料科学和药理学中的潜在应用中很有价值 (E. E. Klen 等人,2008)。

先进的合成技术

已经探索了涉及 3-(苄氨基)-3-(2-羟乙基)噻烷 1,1-二氧化物衍生物的合成技术方面的进一步进展,例如开发用于简便合成新型生物活性化合物的方法。这些方法利用超声介导的 N-烷基化和随后的反应来生产具有抗菌和抗氧化应用潜力的化合物,展示了这些衍生物在开发新治疗剂中的广泛用途 (M. Zia-ur-Rehman 等人,2009)。

属性

IUPAC Name |

2-[3-(benzylamino)-1,1-dioxothietan-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c14-7-6-12(9-17(15,16)10-12)13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBITCCKTUUWQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)(CCO)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

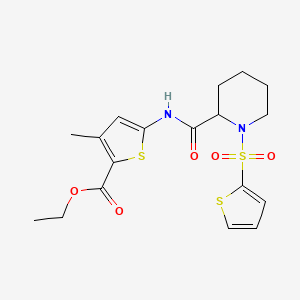

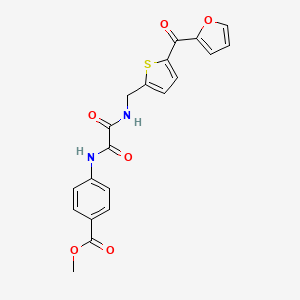

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)

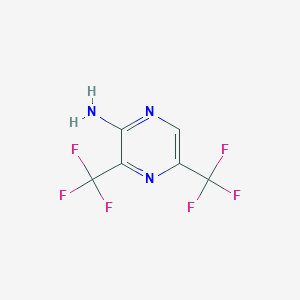

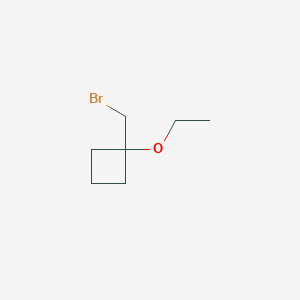

![2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2504277.png)

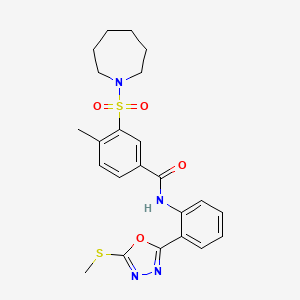

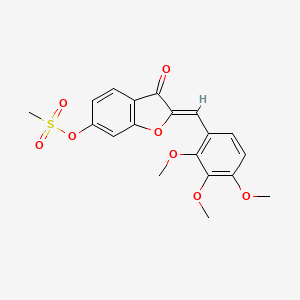

![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)